Balanced Potency-Selectivity Profile
USP28-IN-2 (compound 9l) achieves an IC50 of 0.3 μM against USP28 in a biochemical enzymatic inhibition assay, representing a significant potency improvement over its parent scaffold Vismodegib, which exhibits an IC50 of 4.41 ± 1.08 μM under comparable assay conditions [1]. This improvement was achieved through structure-based optimization guided by the first co-crystal structure of Vismodegib bound to USP28, followed by elaborative SAR exploration [2].
| Evidence Dimension | USP28 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | Vismodegib: 4.41 ± 1.08 μM |
| Quantified Difference | Approximately 15-fold improvement in potency |
| Conditions | USP28 biochemical enzymatic inhibition assay; IC50 determination |
Why This Matters
For researchers selecting a USP28 chemical probe, the 15-fold greater biochemical potency of USP28-IN-2 compared to the FDA-approved Vismodegib translates to reduced compound consumption per experiment and potentially fewer off-target effects at functional concentrations, improving experimental signal-to-noise.
- [1] Zhou D, et al. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib. Eur J Med Chem. 2023. IC50 data: Vismodegib 4.41±1.08 μM; USP28-IN-2 (compound 9l) 0.3 μM. View Source
- [2] Zhou D, et al. Eur J Med Chem. 2023. Co-crystal structure of Vismodegib bound to USP28 and subsequent structure-based optimization. View Source
